molecular formula C14H10O4 B13438358 9-O-Methyl-isourolithin A

9-O-Methyl-isourolithin A

Cat. No.: B13438358
M. Wt: 242.23 g/mol
InChI Key: NLTJGFZKNBGIFA-UHFFFAOYSA-N
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Description

Ellagitannins and Ellagic Acid as Precursors to Urolithins

Ellagitannins (ETs) are a type of hydrolyzable tannin found in various plants, particularly in fruits like pomegranates, strawberries, and cloudberries. mdpi.com When consumed, these complex molecules are hydrolyzed into ellagic acid (EA) in the stomach and small intestine. mdpi.com Ellagic acid, a chromene-dione derivative, can be considered a dimeric form of gallic acid and serves as the direct precursor to a series of metabolites known as urolithins. mdpi.comdergipark.org.tr Foods rich in ellagitannins and ellagic acid include raspberries, pomegranates, walnuts, and certain berries. dergipark.org.trwikipedia.org

Overview of the Gut Microbiota's Role in Urolithin Biotransformation

The transformation of ellagic acid into urolithins is a process entirely dependent on the metabolic activity of the gut microbiota. tandfonline.com This was demonstrated in studies involving germ-free rats, which were unable to produce urolithins after consuming a diet rich in ellagitannins and ellagic acid, highlighting the crucial role of gut bacteria. tandfonline.com The process begins with the opening of one of the two lactone rings in ellagic acid and its subsequent decarboxylation, followed by a series of dehydroxylations at various positions. dergipark.org.trnih.gov This sequence of reactions, carried out by different gut bacteria, leads to the formation of a variety of urolithin intermediates and final products. dergipark.org.trtandfonline.com

The composition of an individual's gut microbiota significantly influences the types and amounts of urolithins produced, leading to different "urolithin metabotypes". acs.orgnih.gov Three main metabotypes have been identified: Metabotype A, where the final product is primarily Urolithin A; Metabotype B, which produces Isourolithin A and Urolithin B in addition to Urolithin A; and Metabotype 0, where individuals are unable to produce urolithins. mdpi.comacs.org

Positioning of Isourolithin A within the Urolithin Metabolic Network

The urolithin metabolic pathway is a cascade of transformations starting from ellagic acid. The initial step is the formation of Urolithin M-5, a pentahydroxy-urolithin, through decarboxylation. nih.gov Subsequent removal of hydroxyl groups leads to the formation of tetrahydroxy-urolithins like Urolithin D and Urolithin M-6. dergipark.org.trnih.gov Further dehydroxylation produces trihydroxy-urolithins such as Urolithin C and Urolithin M-7. dergipark.org.trnih.gov

From Urolithin C, the pathway can diverge. The removal of a third hydroxyl group results in the formation of the dihydroxy-urolithins: Urolithin A and Isourolithin A. dergipark.org.trnih.gov Isourolithin A is a key metabolite, particularly characteristic of individuals with urolithin metabotype B. mdpi.comfrontiersin.org The production of Isourolithin A from Urolithin C has been demonstrated in vitro using specific gut bacteria strains. frontiersin.org Further dehydroxylation of Isourolithin A can lead to the formation of Isourolithin B. dergipark.org.tr

Introduction to 9-O-Methyl-isourolithin A as a Key Derivative/Intermediate

Within the complex landscape of urolithin metabolism and synthesis, methylated derivatives play a significant role. This compound is a specific derivative of Isourolithin A where a methyl group is attached at the 9-position. This compound has been noted as a key intermediate in the chemical synthesis of other urolithin derivatives, such as Isourolithin A 9-Glucuronide. nih.govacs.orgresearchgate.net The synthesis of this compound can be achieved through the condensation of resorcinol (B1680541) with a benzoic acid derivative. nih.govacs.orgacs.org While not a direct major metabolite in the primary urolithin pathway from ellagic acid, its role in synthetic chemistry is crucial for producing standards and probes to study the biological activities and metabolic fate of urolithins and their conjugates. nih.govresearchgate.net For instance, a methylated analogue of Urolithin C, 8,9-di-O-methyl-uroC, has been synthesized to investigate the role of specific chemical structures in bacterial metabolism. biorxiv.orgbiorxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-hydroxy-9-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O4/c1-17-9-3-5-11-12(7-9)10-4-2-8(15)6-13(10)18-14(11)16/h2-7,15H,1H3

InChI Key

NLTJGFZKNBGIFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC3=C2C=CC(=C3)O

Origin of Product

United States

Biosynthetic and Metabolic Pathways Involving Urolithin Derivatives

Microbial Transformation of Ellagic Acid to Urolithins and Isourolithin A

The story of 9-O-Methyl-isourolithin A begins with ellagitannins, complex polyphenols found in various fruits and nuts like pomegranates, strawberries, and walnuts. nih.govfrontiersin.org In the human gut, these compounds are hydrolyzed to ellagic acid. Subsequently, a remarkable microbial alchemy transforms ellagic acid into a series of metabolites known as urolithins. nih.gov This process is not universal among individuals and depends on the specific composition of their gut microbiota, leading to different "metabotypes". openmedicinalchemistryjournal.commdpi.com

Lactonase and Decarboxylase Activities in Urolithin Formation

The initial steps in the conversion of ellagic acid are catalyzed by microbial enzymes. nih.gov The process begins with the opening of one of the two lactone rings of the ellagic acid molecule, a reaction mediated by lactonase activity. nih.govrsc.org This is followed by decarboxylation, the removal of a carboxyl group, which is another critical enzymatic step. nih.govrsc.org These initial transformations give rise to the first urolithin intermediates, such as the pentahydroxy-urolithin known as urolithin M-5. nih.govrsc.org

Sequential Dehydroxylase Activities in Isourolithin A Production

Following the initial lactone ring opening and decarboxylation, a series of dehydroxylation reactions occur, systematically removing hydroxyl groups from the urolithin backbone. nih.gov This sequential removal is what generates the diversity of urolithin metabolites. The production of isourolithin A (3,9-dihydroxy urolithin) involves specific dehydroxylation steps that differ from the pathway leading to its isomer, urolithin A (3,8-dihydroxy urolithin). nih.gov The transformation proceeds through intermediates like urolithin M-6 (a tetrahydroxy-urolithin) and urolithin C (a trihydroxy-urolithin). rsc.orgnih.gov The specific dehydroxylase enzymes selectively target and remove hydroxyl groups at particular positions on the dibenzo[b,d]pyran-6-one core structure. nih.gov

Role of Specific Bacterial Genera in Isourolithin A Synthesis (e.g., Ellagibacter isourolithinifaciens)

The production of isourolithin A is not a random occurrence but is linked to the presence of specific gut bacteria. A key player in this process is Ellagibacter isourolithinifaciens, a bacterium belonging to the Eggerthellaceae family. nih.govresearchgate.net This bacterium has been shown to metabolize ellagic acid and produce isourolithin A as a final product. nih.govmdpi.com Research has demonstrated that E. isourolithinifaciens can transform ellagic acid into intermediates like urolithin M-6 and urolithin C, and ultimately to isourolithin A. rsc.orgnih.gov This capability distinguishes it from other urolithin-producing bacteria like Gordonibacter species, which primarily produce urolithin C. rsc.org The presence and activity of Ellagibacter isourolithinifaciens are therefore crucial for individuals who produce isourolithin A, a characteristic of what is known as metabotype B. openmedicinalchemistryjournal.commdpi.com

O-Methylation Pathways of Urolithins and Isourolithin A

Once formed by the gut microbiota and absorbed into the bloodstream, urolithins, including isourolithin A, undergo further metabolic modifications within the human body. One of the significant pathways is O-methylation.

Enzymatic Methylation Processes and Enzymes

The methylation of urolithins is an enzymatic process. While the specific enzymes responsible for the methylation of isourolithin A to form this compound are not extensively detailed in the provided search results, it is known that catechol-O-methyltransferase (COMT) is involved in the methylation of other urolithins. dergipark.org.tr This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the urolithin structure. This process is a common phase II metabolic reaction for many phenolic compounds. dergipark.org.tr It is plausible that COMT or a similar methyltransferase is responsible for the methylation of the 9-hydroxyl group of isourolithin A.

Phase II Conjugation of Urolithins and their Methylated Forms

Following their formation by the gut microbiota and absorption, urolithins, including their methylated forms, undergo extensive Phase II metabolism. wjgnet.comdergipark.org.tr This biotransformation process primarily involves conjugation reactions, which increase the water solubility of the compounds, facilitating their circulation and eventual excretion. pharmafeatures.com The main Phase II conjugation pathways for urolithins are glucuronidation and sulfation. wjgnet.compharmafeatures.commdpi.com As a result, in systemic circulation, urolithins are found predominantly as glucuronide and sulfate (B86663) conjugates, rather than in their free (aglycone) forms. mdpi.comnih.govfrontiersin.orgnih.gov These conjugated metabolites are the primary forms detected in human plasma, urine, and various tissues. nih.govresearchgate.netresearchgate.net

Glucuronidation is a major metabolic pathway for urolithins, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This process involves the covalent attachment of a glucuronic acid moiety to one of the hydroxyl groups on the urolithin structure. dergipark.org.tr This conjugation significantly increases the hydrophilicity of the molecule, aiding in its elimination from the body. frontiersin.org Urolithins are actively glucuronidated in intestinal enterocytes and the liver before entering the bloodstream. wjgnet.comfrontiersin.org

The presence of multiple hydroxyl groups on urolithin molecules like Urolithin A and Isourolithin A means that different positional isomers of their glucuronides can be formed. nih.govresearchgate.net The specific hydroxyl group to which the glucuronic acid is attached is determined by the regioselectivity of the UGT enzymes. acs.org This results in the formation of various regioisomeric glucuronides, which may possess different biological activities. acs.org

Key urolithin glucuronides that have been identified and synthesized include:

Urolithin A-3-O-glucuronide : One of the main glucuronides of Urolithin A. nih.govacs.orgnih.gov

Urolithin A-8-O-glucuronide : Another primary glucuronide of Urolithin A. nih.govacs.orgnih.govmetabofood.orgphytohub.eu In many analyses, Urolithin A-3-O-glucuronide and Urolithin A-8-O-glucuronide are difficult to separate chromatographically and may be quantified together. researchgate.net

Isourolithin A-3-O-glucuronide : A glucuronide conjugate of Isourolithin A. nih.govnih.gov

Isourolithin A-9-O-glucuronide : A significant metabolite of Isourolithin A. nih.govnih.gov The synthesis of this specific conjugate involves the use of this compound as a key intermediate. nih.govacs.orgresearchgate.netcymitquimica.comresearchgate.net

Urolithin B-3-O-glucuronide : As Urolithin B has only one hydroxyl group, it forms a single glucuronide. frontiersin.orgnih.gov

The biological activity of these glucuronides is an area of active research. Some studies suggest that glucuronidation can reduce the antiproliferative activity of urolithins observed in their aglycone forms. nih.govcsic.esnih.gov For instance, Urolithin A and Isourolithin A glucuronides showed no significant antiproliferative effects in colon cancer cells, in contrast to their parent compounds. nih.gov

Urolithin AglyconeGlucuronide Metabolite(s)Position of GlucuronidationReference
Urolithin AUrolithin A-3-O-glucuronideC3-OH nih.gov, nih.gov, acs.org
Urolithin A-8-O-glucuronideC8-OH nih.gov, nih.gov, acs.org
Isourolithin AIsourolithin A-3-O-glucuronideC3-OH nih.gov, nih.gov
Isourolithin A-9-O-glucuronideC9-OH nih.gov, nih.gov
Urolithin BUrolithin B-3-O-glucuronideC3-OH frontiersin.org, nih.gov

Alongside glucuronidation, sulfation is a predominant Phase II metabolic pathway for urolithins. mdpi.com This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group on the urolithin molecule. plos.org This process is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). plos.orgresearchgate.netresearchgate.net

Similar to glucuronidation, sulfation increases the polarity and water solubility of urolithins, preparing them for excretion. pharmafeatures.com The specific SULT isoforms involved in the sulfation of urolithins include SULT1A1 and SULT1E1. researchgate.net The resulting sulfate conjugates, such as Urolithin A-sulfate, are major metabolites detected in human plasma following the consumption of ellagitannin-rich foods or direct supplementation with Urolithin A. mdpi.comfrontiersin.org

The pattern of urolithin sulfation may serve as a biomarker for the interplay between host and microbial metabolism. researchgate.net While the biological activities of sulfated urolithins are still being explored, some evidence suggests that, like glucuronides, they may have attenuated activity compared to their aglycone precursors. nih.govfrontiersin.org

Urolithin MetaboliteConjugation PathwayKey EnzymesResulting Conjugate(s)Reference
Urolithin ASulfationCytosolic Sulfotransferases (SULTs), e.g., SULT1A1, SULT1E1Urolithin A-sulfate mdpi.com, frontiersin.org, researchgate.net
UrolithinsSulfationCytosolic Sulfotransferases (SULTs)Urolithin sulfates mdpi.com, researchgate.net

In Vitro Models for Studying Urolithin Metabolism and Derivatization

To investigate the complex metabolism and biological effects of urolithins and their derivatives, various in vitro models are employed. These cellular and subcellular systems allow researchers to study specific metabolic pathways and mechanisms of action in a controlled environment.

Human Colon Adenocarcinoma Cells (Caco-2): The Caco-2 cell line is a widely used in vitro model for the intestinal barrier. acs.org These cells differentiate into a polarized monolayer of enterocytes, mimicking the absorptive epithelium of the small intestine. Caco-2 cells are instrumental in studying the absorption, transport, and metabolism of urolithins. csic.esnih.govacs.orgfrontiersin.org Studies using Caco-2 cells have demonstrated their capacity to glucuronidate urolithins. For example, it was observed that Caco-2 cells convert Isourolithin A to its glucuronide more efficiently than Urolithin A. nih.gov This model is also used to assess the effects of urolithins on the expression of metabolic enzymes, such as cytochrome P450s (CYPs). frontiersin.orgfrontiersin.org

Other Colon Cancer Cell Lines (HT-29, SW480): Besides Caco-2, other colon cancer cell lines like HT-29 and SW480 are utilized to explore the antiproliferative effects of urolithins and the role of metabolism in these activities. csic.es Comparative studies have shown that these cell lines exhibit different metabolic capacities. For instance, HT-29 cells have a high rate of urolithin glucuronidation, which has been linked to a reduction in the antiproliferative efficacy of the urolithin aglycones. csic.es

Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of liver cells and are a primary tool for studying Phase I and Phase II drug metabolism. nih.gov They contain a high concentration of UGT enzymes, making them an excellent model for investigating the kinetics of urolithin glucuronidation. nih.govnih.gov Assays with HLMs, often using the pore-forming peptide alamethicin (B1591596) to ensure substrate access to the enzymes, help to characterize the formation of specific glucuronide isomers and determine the enzymatic parameters of the reactions. nih.govnih.gov

Hepatoma Cell Line (HepG2): The HepG2 cell line, derived from a human liver carcinoma, is a common in vitro model for studying liver metabolism and toxicology. archivesofmedicalscience.comarchivesofmedicalscience.com It is frequently used to investigate the effects of xenobiotics, including urolithins, on various hepatic functions, such as cholesterol metabolism and the expression of related genes like the LDL receptor (LDLR). archivesofmedicalscience.comarchivesofmedicalscience.com

In Vitro ModelCell Type/SystemPrimary Application in Urolithin ResearchKey FindingsReference
Caco-2 CellsHuman Colon AdenocarcinomaIntestinal absorption, transport, and metabolism (glucuronidation)Efficiently glucuronidates IsoUro-A; models transport across intestinal barrier. csic.es, acs.org, nih.gov, frontiersin.org
HT-29 CellsHuman Colon AdenocarcinomaMetabolism and antiproliferative activityHigh capacity for glucuronidation, which can reduce the antiproliferative effects of urolithins. csic.es
SW480 CellsHuman Colon AdenocarcinomaMetabolism and antiproliferative activityApparent lack of significant urolithin metabolism compared to HT-29. csic.es
Human Liver Microsomes (HLMs)Subcellular fraction of hepatocytesStudying Phase II glucuronidation kineticsCharacterization of UGT enzyme activity and formation of urolithin glucuronides. nih.gov, nih.gov
HepG2 CellsHuman Hepatocellular CarcinomaHepatic metabolism and bioactivityInvestigating effects on cholesterol metabolism and gene expression. archivesofmedicalscience.com, archivesofmedicalscience.com

Synthetic Methodologies and Chemical Derivatization of 9 O Methyl Isourolithin a

Regioselective Synthesis of 9-O-Methyl-isourolithin A

The regioselective synthesis of this compound serves as the initial and critical step in the broader synthesis of isourolithin A glucuronides. nih.govacs.orgresearchgate.net This process ensures that the methyl group is placed at the C9 position, facilitating subsequent specific modifications at other positions of the urolithin scaffold.

The primary method for constructing the this compound backbone involves a condensation reaction. nih.govacs.orgresearchgate.net This synthetic sequence is initiated by the condensation between resorcinol (B1680541) and a specific benzoic acid derivative. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net This established methodology has been reported to produce this compound in a respectable yield of 72%. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net

ReactantsProductYield
Resorcinol and a benzoic acid derivativeThis compound72%

Following the synthesis of this compound, the next crucial step involves the protection of the remaining free phenolic group to ensure regioselectivity in subsequent reactions. nih.govacs.org Triisopropylsilyl chloride (TiPS-Cl) is employed as a bulky silylating agent for this purpose. The reaction is conducted in the presence of imidazole, affording the protected derivative, 9-methoxy-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one. nih.govacs.org This strategic protection is highly efficient, achieving an isolated yield of 94% after chromatographic purification. nih.govacs.orgresearchgate.net This step is vital as it shields the hydroxyl group at the C3 position, allowing for selective manipulation of the methoxy (B1213986) group at C9 in later stages. nih.gov

CompoundReagentsProductYield
This compoundTiPS-Cl, Imidazole9-methoxy-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one94%

Pivaloyl chloride serves as a derivatizing agent later in the synthetic pathway that originates from this compound. After the initial TiPS protection and a subsequent demethylation step to yield a free hydroxyl group at the C9 position (forming intermediate 9-hydroxy-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one), pivaloyl chloride is introduced. nih.gov It reacts with the free 9-OH group under standard conditions to afford a fully protected intermediate. nih.gov This pivaloylation step proceeds with an 88% yield and is a key part of a strategy to synthesize the regioisomer Isourolithin A 3-glucuronide, by differentiating the two hydroxyl groups. nih.gov

IntermediateReagentProductYield
9-hydroxy-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-onePivaloyl chloride6-oxo-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-9-yl pivalate88%

This compound as a Synthetic Intermediate

This compound is not typically the final product in these synthetic schemes but rather a crucial intermediate. Its structure is strategically designed for further elaboration into biologically relevant phase II metabolites. nih.govnih.gov

The primary utility of this compound is demonstrated in its role as a precursor for the regioselective synthesis of Isourolithin A 9-glucuronide. nih.govacs.orgresearchgate.net The entire synthetic sequence is designed around this initial structure. By first methylating the C9 position, chemists can protect the C3 hydroxyl with a silyl group. Subsequently, the methyl group at C9 is selectively removed (demethylated) using an agent like BBr₃ to reveal the free hydroxyl group at the desired position for glycosylation. nih.gov This multi-step process, starting from this compound, is the foundation for producing the pure Isourolithin A 9-glucuronide regioisomer. nih.govnih.gov

While this compound itself is not directly glycosylated, its derivative is specifically prepared for this key reaction. After the silyl protection and demethylation sequence, the resulting intermediate (9-hydroxy-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-one) serves as the acceptor molecule for the glycosylation. nih.gov The glycosylation is carried out using a commercially available glucuronosyl donor, such as methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-d-glucuronide, and is promoted by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.gov This reaction connects the glucuronic acid moiety to the C9 hydroxyl group. A final one-pot deprotection step removes the remaining silyl and acetyl protecting groups to yield the target molecule, Isourolithin A 9-glucuronide. nih.gov

Acceptor MoleculeDonor MoleculePromoterFinal Product (after deprotection)
9-hydroxy-3-((triisopropylsilyl)oxy)-6H-benzo[c]chromen-6-oneGlucuronosyl donor (e.g., methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-d-glucuronide)BF₃·OEt₂Isourolithin A 9-glucuronide

Advanced Synthetic Strategies for Urolithin Analogs

The core structure of urolithins, a dibenzo-α-pyrone, has traditionally been synthesized using methods that often rely on metal catalysts. However, the pursuit of greener, more efficient, and novel chemical diversity has led to the development of advanced synthetic strategies. These modern approaches offer new pathways to this compound and its analogs, overcoming the limitations of classical methods and expanding the toolkit for medicinal chemists.

Metal-Free Approaches to Dibenzo-α-pyrone Structures

The synthesis of the dibenzo-α-pyrone skeleton, the foundational structure of urolithins, is increasingly moving away from transition-metal-catalyzed reactions to avoid issues of catalyst toxicity, cost, and complex purification procedures. Metal-free strategies are emerging as a powerful alternative, offering cleaner and often more atom-economical routes.

One promising avenue involves the use of hypervalent iodine reagents. These reagents can facilitate oxidative cyclizations and other transformations under mild, metal-free conditions. For instance, a sustainable pathway for synthesizing 4-bromoisocoumarins, which share a core structure with urolithins, employs a combination of a hypervalent iodine reagent as an oxidant and a simple bromide salt as the halogen source. chemistryviews.org This reaction proceeds via a bromoiodane generated in situ, demonstrating the potential for metal-free halogenation and annulation to build complex heterocyclic systems. chemistryviews.org

Another innovative metal-free approach involves tandem reactions that form multiple rings in a single, efficient sequence. A concise method for synthesizing 7-hydroxy-6H-naphtho[2,3-c]coumarins has been developed using 1-(2-hydroxyphenyl)-2-phenylethanone and Meldrum's acid. researchgate.net This transformation proceeds through a cascade of an Aldol reaction, lactonization, and a Friedel-Crafts reaction, with Meldrum's acid acting as both a reagent and a catalyst for the final ring-forming step. researchgate.net Such strategies, which rely on the intrinsic reactivity of organic molecules under specific conditions, exemplify the elegance and efficiency of modern metal-free synthesis. These methods provide a conceptual framework for developing new, metal-free syntheses of this compound and other urolithin analogs.

Table 1: Comparison of Metal-Free Synthetic Strategies for Coumarin Analogs

Strategy Key Reagents/Conditions Advantages Potential Application to Urolithins
Hypervalent Iodine-Mediated Annulation Hypervalent iodine reagent (e.g., 4-Cl-HTIB), KBr, DCE solvent Metal-free, mild room temperature conditions, good yields, handle for further functionalization. Synthesis of halogenated urolithin precursors for diversification.
Tandem Aldol/Lactonization/Friedel-Crafts Meldrum's acid, organic starting materials High atom-economy, forms multiple rings in one pot, avoids metal catalysts. Direct construction of the polycyclic urolithin core from simpler precursors.
Sequential O-acylation/Intramolecular Wittig (2-carboxybenzyl)triphenylphosphonium bromide, triethylamine Environmentally friendly, high functional group tolerance, excellent yields. A novel disconnection approach for building the lactone ring of the urolithin scaffold. mdpi.com

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and convergent approach to complex molecules. This strategy is gaining traction for the synthesis of fused-coumarin derivatives, including the dibenzo-α-pyrone core of urolithins. nih.gov

A significant breakthrough in this area is the direct multicomponent synthesis of dibenzo[b,d]pyran-6-ones. peerj.com This protocol utilizes a reaction cascade of successive [4+1] and [4+2] cycloadditions. The process involves the reaction of readily available 3-carbonylcoumarins with an isocyanide and a dienophile in a single, highly atom-economic operation. peerj.com This method is notable for forming one new single and two new double carbon-carbon bonds in one step, illustrating the power of MCRs to rapidly build molecular complexity from simple starting materials. peerj.com

The versatility of MCRs allows for the synthesis of a wide array of fused-coumarin systems by varying the starting components. For example, three-component, one-pot syntheses have been developed to produce pyrazolylcoumarins and 3-benzoxazole coumarins from salicylaldehydes and other appropriate building blocks. nih.gov These reactions showcase the ability of MCRs to generate diverse libraries of complex heterocyclic compounds, which could be applied to create novel urolithin analogs for biological screening. The development of such methodologies is crucial for advancing drug discovery programs based on the urolithin scaffold.

Table 2: Examples of Multicomponent Reactions for Fused Coumarin Synthesis

Reaction Type Starting Materials Resulting Fused Coumarin Key Features
[4+1] / [4+2] Cycloaddition Cascade 3-Carbonylcoumarin, Isocyanide, Dienophile Dibenzo[b,d]pyran-6-one Direct synthesis of urolithin-related core, high convergence, atom-economic. peerj.com
Three-Component One-Pot Synthesis Salicylaldehyde, Ethyl Cyanoacetate, o-Aminophenol 3-Benzoxazole Coumarin Efficient access to complex fused systems. nih.gov
Pseudo-Four-Component Reaction 4-Hydroxycoumarin, Acetone (2 equiv.), Amine Pyrano[2,3-c]coumarin Utilizes simple, readily available starting materials to build complexity. rsc.org

Enzymatic Synthesis Approaches for Urolithins and Derivatives

The natural production of urolithins, including the precursor to this compound, is a prime example of enzymatic synthesis. In nature, dibenzo-α-pyrones are synthesized through two primary pathways: the metabolism of plant-derived ellagitannins by gut bacteria and the polyketide pathway in microorganisms like fungi. nih.govmdpi.com

The gut microbial transformation of ellagic acid (EA) is a multi-step enzymatic cascade. It begins with the hydrolysis of ellagitannins by tannase enzymes to release EA. nih.gov Subsequently, the lactone ring of EA is cleaved by a lactonase, followed by decarboxylation to yield pentahydroxy-urolithins like Urolithin M-5. nih.govresearchgate.net The crucial steps leading to simpler urolithins involve a series of sequential dehydroxylations catalyzed by specific bacterial enzymes. nih.govresearchgate.net

Recent research has identified key bacterial players and the enzymes involved in this process. Genera such as Gordonibacter and Ellagibacter are known to metabolize EA into various urolithin intermediates. nih.govacs.org A significant advancement has been the discovery of an inducible urolithin C dehydroxylase (ucd) operon in Enterocloster species. nih.gov This operon encodes a molybdenum-dependent enzyme complex that specifically removes the hydroxyl group at the 9-position of urolithins, a critical step in the formation of Isourolithin A and Urolithin A. nih.govbiorxiv.orggoogle.com This discovery opens the door to using isolated enzymes or engineered microorganisms for the targeted, industrial-scale production of specific urolithins. acs.org

Table 3: Key Enzymatic Steps in Urolithin Biosynthesis

Enzymatic Step Enzyme Type (Example) Substrate Product Microbial Source (Example)
Hydrolysis Tannin acyl hydrolase (Tannase) Ellagitannins Ellagic Acid Intestinal Bacteria
Lactone-ring cleavage Lactonase Ellagic Acid Urolithin M-5 precursor Intestinal Bacteria
Decarboxylation Decarboxylase Post-lactonase intermediate Urolithin M-5 Intestinal Bacteria
Dehydroxylation (9-OH) Urolithin C dehydroxylase (Ucd) Urolithin C, Isourolithin A Urolithin A, Urolithin B Enterocloster spp.

Alternatively, the dibenzo-α-pyrone core can be synthesized via the polyketide pathway in fungi. nih.gov This process, catalyzed by polyketide synthase (PKS) enzymes, involves the condensation of acetyl-CoA and malonyl-CoA units to build the complex tricyclic structure, as seen in the biosynthesis of the mycotoxin alternariol. mdpi.comfrontiersin.org This biosynthetic route offers another potential source of enzymes that could be harnessed for the production of urolithin scaffolds.

Molecular and Cellular Mechanisms of Action of Urolithin Derivatives

Modulation of Cellular Signaling Pathways

The biological effects of urolithin derivatives are largely attributed to their ability to interact with and modulate key cellular signaling cascades that regulate cell fate and function.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival. Aberrant activation of this pathway is a common feature in various cancers.

Research on Urolithin A (UA), the isomer of Isourolithin A, has demonstrated its potent inhibitory effects on this pathway. In pancreatic and colorectal cancer cells, UA has been shown to block the phosphorylation of both AKT and the downstream effector p70S6K, a protein kinase that plays a key role in protein synthesis and cell growth. This inhibition leads to the downregulation of the entire PI3K/AKT/mTOR signaling cascade. For instance, studies in colorectal cancer cells revealed that UA's pro-apoptotic effects were mitigated by inhibitors of this pathway, confirming that UA targets the PI3K/p-AKT/mTOR axis. Furthermore, UA has been found to suppress PI3K/Akt signaling in non-cancer contexts, such as in ovarian follicles, where it helps maintain their dormant state.

Studies on Methylated Urolithin A (mUA) have shown it can suppress AKT phosphorylation in human prostate cancer cells. This effect was linked to the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway. Given these findings, it is plausible that 9-O-Methyl-isourolithin A exerts similar regulatory effects, contributing to the control of cell growth and survival.

Table 1: Research Findings on PI3K/AKT/mTOR Pathway Regulation by Urolithin Derivatives

Compound Cell/Model Type Key Findings Reference(s)
Urolithin A Pancreatic Ductal Adenocarcinoma (PDAC) cells Blocked phosphorylation of AKT and p70S6K; downregulated the oncogenic pathway.
Urolithin A Colorectal Cancer (CRC) cells (SW620) Decreased expression of phosphorylated AKT and mTOR.
Urolithin A Mouse Ovaries Downregulated phosphorylated Akt (p-Akt) levels, inhibiting primordial follicle activation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.

Urolithin A has been consistently identified as a potent inhibitor of NF-κB activation. In macrophages stimulated with lipopolysaccharides (LPS), a potent inflammatory agent, UA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the expression of inflammatory genes. The anti-inflammatory effects of other derivatives, such as Urolithin B and Urolithin C, are also attributed to the desensitization or inhibition of the NF-κB pathway. This collective evidence strongly suggests that this compound likely possesses anti-inflammatory properties mediated through the inhibition of NF-κB signaling.

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis, with its dysregulation being heavily implicated in cancer. The central event in this pathway is the regulation of the transcriptional co-activator β-catenin.

While direct evidence for this compound is unavailable, related compounds show clear modulation of this pathway. Urolithin A is known to downregulate Wnt signaling in colon cancer cells. More specifically, a study on Methylated Urolithin A (mUA) in prostate cancer cells demonstrated that it suppressed the Wnt/β-catenin-mediated transcriptional activation of target genes like MMP-7 and c-Myc. Similarly, Urolithin B has been shown to inactivate Wnt/β-catenin signaling in hepatocellular carcinoma by increasing the phosphorylation of β-catenin, marking it for degradation, and blocking its nuclear translocation. These findings support the hypothesis that this compound could act as a modulator of the Wnt/β-catenin pathway.

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The main MAPK families include ERK, JNK, and p38.

Urolithin A has been shown to interfere with MAPK signaling as part of its anti-inflammatory and anti-cancer mechanisms. In LPS-stimulated macrophages, UA suppresses the activation of MAPK pathways. In rat articular chondrocytes, UA was found to protect against inflammation-induced cartilage degradation by inhibiting the phosphorylation of ERK, JNK, and p38. Urolithin A can also activate JNK and p38 MAPK signaling pathways to induce apoptosis in certain cancer cells. This indicates that the effect of urolithins on the MAPK pathway can be context-dependent, leading to either cell protection or apoptosis.

Table 2: Research Findings on MAPK Pathway Involvement of Urolithin A

Cell/Model Type Stimulus Key Findings Reference(s)
Murine Macrophages Lipopolysaccharide (LPS) Suppressed MAPK activation.
RAW264.7 Macrophages Poly(I:C) Blocked ERK/MAPK signaling.

The SIRT1/PGC-1α pathway is a master regulator of mitochondrial biogenesis and function, playing a vital role in cellular energy metabolism and protection against oxidative stress. SIRT1, a NAD+-dependent deacetylase, activates the transcriptional coactivator PGC-1α.

Urolithin A has emerged as a significant activator of this pathway. Studies have shown that UA can protect dopaminergic neurons in models of Parkinson's disease by promoting mitochondrial biogenesis through the SIRT1/PGC-1α signaling pathway. It is proposed that UA increases NAD+ levels, which in turn activates SIRT1, leading to the deacetylation and activation of PGC-1α. This activation enhances mitochondrial function and can alleviate cellular senescence. The activation of the SIRT1/PGC-1α pathway represents a key mechanism for the anti-aging and neuroprotective effects attributed to urolithins.

Regulation of Cellular Processes

Through the modulation of the signaling pathways described above, this compound is anticipated to regulate several fundamental cellular processes. The inhibition of pro-survival pathways like PI3K/AKT/mTOR and Wnt/β-catenin, coupled with the potential context-dependent activation of the MAPK pathway, suggests a role in inducing apoptosis and inhibiting proliferation in cancer cells.

Furthermore, the potent inhibition of the NF-κB pathway indicates a strong capacity to suppress inflammatory responses by reducing the production of pro-inflammatory mediators. A major consequence of SIRT1/PGC-1α pathway activation is the enhancement of mitochondrial health through mitophagy (the removal of damaged mitochondria) and biogenesis (the creation of new mitochondria). This leads to improved cellular energy metabolism and reduced oxidative stress, contributing to anti-aging and protective effects in various tissues.

Cell Cycle Progression Modulation (e.g., G2/M phase arrest)

Urolithin derivatives have demonstrated the ability to modulate cell cycle progression, a critical process in cell growth and proliferation. Isourolithin A, the parent compound of this compound, has been shown to arrest the cell cycle in human colon cancer (Caco-2) cells at both the S and G2/M phases. nih.govresearchgate.net This effect contributes to its antiproliferative properties. The arrest at the G2/M checkpoint is a common mechanism for many natural compounds to halt the proliferation of cancer cells. medsci.orgresearchgate.netnih.govmdpi.com Studies on other related urolithins, such as Urolithin A and Urolithin B, have also reported cell cycle arrest at the G2/M phase in various cancer cell lines, including bladder and osteosarcoma cells, suggesting this is a shared mechanism within the urolithin family. famecancermuseum.comnih.gov This modulation of the cell cycle prevents damaged cells from proceeding with mitosis, thereby controlling tumor growth.

CompoundCell LineEffect on Cell CycleReference
Isourolithin ACaco-2 (colon cancer)Arrest at S and G2/M phases nih.govresearchgate.net
Urolithin AUMUC3 (bladder cancer)Arrest at G2/M checkpoint famecancermuseum.com
Urolithin BMG-63 (osteosarcoma)Induction of G2/M arrest nih.gov

Induction of Programmed Cell Death (Apoptosis)

The induction of apoptosis, or programmed cell death, is a key mechanism through which urolithins exert their anticancer effects. Research has confirmed that Isourolithin A induces apoptosis in Caco-2 colon cancer cells at concentrations that are physiologically achievable in human colon tissues. nih.govresearchgate.netresearchgate.net This process is crucial for eliminating potentially malignant cells.

The broader class of urolithins has been extensively studied for its pro-apoptotic capabilities. For instance, Urolithin A has been shown to induce apoptosis in hepatocellular carcinoma cells by activating caspase-dependent signaling pathways. nih.govresearchgate.net This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases such as caspase-3. nih.govnih.govnih.gov In leukemic cells, both Urolithin A and B have been found to promote apoptosis, which is preceded by a halt in proliferation. nih.govsigmaaldrich.com This suggests that triggering apoptosis is a fundamental anticancer mechanism for urolithin derivatives.

Inhibition of Cell Proliferation

A significant aspect of the biological activity of urolithin derivatives is their ability to inhibit cell proliferation, particularly in cancer cells. Isourolithin A demonstrates strong, dose-dependent antiproliferative activity against human colon cancer cells (Caco-2). nih.govresearchgate.net Its efficacy, however, is noted to be somewhat lower than its isomer, Urolithin A. nih.gov The inhibitory concentration (IC50) for Isourolithin A on Caco-2 cells was reported to be 69.7 ± 4.5 µM after 48 hours of treatment. nih.gov

This antiproliferative effect is not limited to Isourolithin A. Urolithin A has also been shown to effectively suppress the proliferation of various cancer cells, including those of the liver and glioblastoma. nih.govmdpi.com The inhibition of cell growth is often more pronounced in cancer cells compared to normal cells, indicating a degree of selectivity. nih.govresearchgate.net It is important to note that metabolic processes within the cells, such as glucuronidation at the 9-position of Isourolithin A, can reduce its antiproliferative potency. nih.govresearchgate.net

CompoundCell LineIC50 (48h)Reference
Isourolithin ACaco-2 (colon cancer)69.7 ± 4.5 µM nih.gov
Urolithin ACaco-2 (colon cancer)49.2 ± 3.8 µM nih.gov

Mitophagy and Mitochondrial Health Enhancement

While direct studies on this compound are limited, extensive research on the related compound Urolithin A highlights the critical role of urolithins in promoting mitochondrial health through a process called mitophagy. nih.govresearchgate.net Mitophagy is the selective degradation of old or damaged mitochondria, a crucial cellular quality control mechanism that declines with age. nih.govresearchgate.net

Autophagy Regulation

Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its regulation is key to maintaining cellular health. nih.govmdpi.com Urolithins, particularly Urolithin A, have been identified as modulators of this process. Studies have shown that Urolithin A can induce autophagy in different cell types. mdpi.com This induction is a critical aspect of its mechanism of action, closely linked to its ability to stimulate mitophagy, which is a selective form of autophagy. nih.gov

The regulation of autophagy is complex, involving signaling pathways such as the mTOR pathway, which acts as a central regulator of cell growth and autophagy in response to nutrient status. mdpi.combohrium.com By inducing autophagy, urolithins can help clear aggregated proteins and damaged organelles, contributing to their neuroprotective and anti-aging properties. mdpi.com

Enzyme Modulation and Target Interactions

Cholinesterase and Monoamine Oxidase-B Inhibition

Urolithins and their synthetic derivatives have been investigated for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases. researchgate.net Research into methyl ether metabolites of urolithins has shown their potential to act as inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidase B (MAO-B). researchgate.netemu.edu.tr Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease and Parkinson's disease, respectively. emu.edu.trmdpi.comnih.govscbt.com

While specific data for this compound is not detailed, studies on the broader urolithin class show promise. For instance, Urolithin B was identified as a potent inhibitor of monoamine oxidase A (MAO-A), while showing weaker activity against MAO-B. nih.govresearchgate.netnih.gov The development of synthetic urolithin analogs aims to create multi-target ligands that can simultaneously inhibit these key enzymes, potentially offering a more effective approach to treating complex neurodegenerative disorders. researchgate.netemu.edu.tr

Cyclooxygenase (COX-1, COX-2) Enzyme Interactions

There is currently no available scientific data detailing the interactions of this compound with cyclooxygenase enzymes (COX-1 and COX-2). Research has explored the anti-inflammatory properties of related compounds like Urolithin A, including its potential to inhibit COX-2, but these findings cannot be extrapolated to this compound without specific investigation.

Phase II Detoxifying Enzyme Modulation

The effect of this compound on the modulation of Phase II detoxifying enzymes has not been documented in the existing scientific literature. While other urolithins are known to undergo Phase II metabolism, such as glucuronidation, and may influence these enzymatic pathways, no studies have specifically examined this activity for this compound. nih.gov

Aryl Hydrocarbon Receptor (AhR) Targeting

There are no available studies investigating the targeting of the Aryl Hydrocarbon Receptor (AhR) by this compound. The interaction of parent urolithins, such as Urolithin A, with AhR has been a subject of research, but similar data for its methylated isourolithin derivative is absent.

Caspase Activation/Inhibition (e.g., Caspase-3, Caspase-9)

Scientific literature lacks information regarding the effects of this compound on caspase activation or inhibition. The roles of key apoptosis-regulating enzymes like Caspase-3 and Caspase-9 have not been studied in the context of this specific compound. While related molecules like Isourolithin A have been shown to induce apoptosis, the specific mechanisms involving caspases for this compound are unknown. researchgate.net

Modulation of Gene and Protein Expression Profiles

Regulation of Bcl-2/Bax Ratio

There is no research data available on the regulation of the Bcl-2/Bax ratio by this compound. The balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax is a critical determinant of cell fate, but its modulation by this compound has not been investigated.

Impact on Transcription Factors (e.g., Sp-1)

The impact of this compound on transcription factors, such as Sp-1, has not been reported in scientific studies. The potential for this compound to influence gene expression through the modulation of such transcription factors remains an unresearched area.

Data Tables

Due to the absence of specific research findings for this compound across all outlined sections, no data is available to populate interactive data tables concerning its molecular and cellular mechanisms.

MicroRNA Modulation (e.g., Lin28a/let-7a axis)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression. The modulation of miRNA networks is an emerging area of study for understanding the bioactivity of natural compounds and their metabolites. mdpi.comnih.gov

Research into the specific effects of this compound on microRNA modulation, particularly its interaction with the Lin28a/let-7a axis, is not yet available in the scientific literature. However, studies on related compounds provide some context. For instance, a synthetic analogue, methylated urolithin A, has been shown to suppress the viability of human prostate cancer cells by targeting miR-21. openmedicinalchemistryjournal.comnih.gov This suggests that methylation may be a key structural feature for the miRNA-modulating activities of urolithins. Further investigation is required to determine if this compound exerts similar effects and if it specifically targets the Lin28a/let-7a pathway, which is known to be a central regulator of cellular processes.

Compound MicroRNA Target Observed Effect Cell Line
Methylated Urolithin AmiR-21Suppression of cell viabilityDU145 (Human Prostate Cancer)
This compoundLin28a/let-7a axisData not availableN/A

Antioxidant Mechanisms at the Cellular Level

The antioxidant properties of urolithins are among their most well-documented biological effects, contributing to their potential health benefits by mitigating oxidative stress. openmedicinalchemistryjournal.comnih.gov These effects are largely attributed to the phenolic hydroxyl groups in their chemical structure. researchgate.net

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells if their levels become excessive. The ability of a compound to neutralize these molecules is a key antioxidant mechanism. Urolithins, as a class, have demonstrated significant ROS scavenging capabilities. nih.gov

Studies on the parent compound, Urolithin A, show that it can directly scavenge free radicals, including superoxide (B77818) and peroxy radicals, thereby reducing cellular oxidative stress. nih.govdntb.gov.ua In vitro chemical assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, have confirmed that urolithins are potent antioxidants. researchgate.netdntb.gov.ua While these findings establish a strong antioxidant potential for the urolithin scaffold, direct experimental data quantifying the specific ROS scavenging activity of this compound is currently lacking.

Beyond direct scavenging, antioxidant compounds can protect cells by enhancing the activity of endogenous antioxidant enzymes. These enzymes are the body's primary defense against oxidative stress. Research indicates that Urolithin A can bolster this enzymatic defense system. In cellular models subjected to oxidative stress, treatment with Urolithin A led to a significant amelioration of the activity of key antioxidant enzymes, including Catalase (CAT) and Superoxide Dismutase (SOD). dntb.gov.ua Furthermore, Urolithin A can activate the Nrf2 antioxidant pathway, which upregulates the expression of these protective enzymes. nih.gov The capacity of this compound to modulate these specific enzymes has not yet been reported.

Antioxidant Mechanism Findings for Parent Compound (Urolithin A) Specific Data for this compound
ROS Scavenging Directly scavenges superoxide and peroxy radicals. nih.gov High ORAC value. dntb.gov.uaData not available
Enzyme Modulation Ameliorates activity of Catalase (CAT) and Superoxide Dismutase (SOD). dntb.gov.uaData not available
Lipid Peroxidation Reduces lipid peroxidation in cells under oxidative stress. dntb.gov.uaData not available

Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in a variety of diseases. Urolithins have demonstrated significant anti-inflammatory properties in multiple studies, suggesting they may help to mitigate inflammatory processes. openmedicinalchemistryjournal.comnih.gov

A primary mechanism by which urolithins exert their anti-inflammatory effects is by reducing the production of pro-inflammatory signaling molecules called cytokines. In studies using lipopolysaccharide (LPS)-stimulated macrophages, a model for inflammation, Urolithin A was found to be a potent inhibitor of the inflammatory response. nih.gov Specifically, Urolithin A significantly reduced the production and mRNA expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). researchgate.net This suppression of inflammatory mediators is linked to the inhibition of the NF-κB signaling pathway. nih.govh1.co While these results are well-established for Urolithin A, research has not yet confirmed whether this compound possesses a similar capacity to suppress these specific cytokines.

Pro-inflammatory Cytokine Effect of Urolithin A Effect of this compound
Tumor Necrosis Factor-alpha (TNF-α)Reduced production and mRNA expression. researchgate.netData not available
Interleukin-6 (IL-6)Reduced production and mRNA expression. researchgate.netData not available
Interleukin-1beta (IL-1β)Reduced production and mRNA expression. researchgate.netData not available

Insufficient Information to Generate Article on the Molecular and Cellular Mechanisms of Action of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological activities of the chemical compound This compound . While information exists for its parent compounds, such as Isourolithin A and the more extensively studied Urolithin A, specific data on the molecular and cellular mechanisms of action of this compound, particularly in the areas of immune cell modulation and neuroprotection, are not available in the public domain.

The requested article structure, focusing on:

Neuroprotective Mechanisms in In Vitro Models

cannot be adequately addressed with scientifically accurate and specific findings for this compound. The synthesis of this compound has been described in the context of creating other urolithin derivatives for research, but its own biological effects have not been detailed in the available literature.

To maintain scientific accuracy and adhere to the strict user instructions of focusing solely on this compound, the generation of the requested article is not possible at this time. Providing information on related compounds would violate the core requirement of specificity for the subject compound. Further research and publication of studies specifically investigating the bioactivities of this compound are required before a detailed article on its mechanisms of action can be written.

Structure Activity Relationship Sar Investigations of Urolithin Derivatives

Impact of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the dibenzo[b,d]pyran-6-one backbone are primary determinants of the biological effects of urolithins. These functional groups are key sites for molecular interactions, including hydrogen bonding and redox reactions.

Influence on Antioxidant Potency

The antioxidant capacity of urolithins is strongly correlated with the number of hydroxyl groups present in the molecule. nih.gov Research indicates that these phenolic hydroxyl groups are responsible for the antioxidant effects, likely through a hydrogen atom transfer (HAT) mechanism. researchgate.net Studies comparing various urolithin derivatives have consistently shown that compounds with more hydroxyl groups exhibit greater antioxidant potency.

For instance, urolithin C and urolithin D, which have three and four hydroxyl groups respectively, demonstrate the highest antioxidant activity. nih.gov In contrast, urolithin A, with two hydroxyl groups, has a significantly lower antioxidant capacity. nih.govmdpi.com Urolithin B, which possesses only a single hydroxyl group, shows no antioxidant activity. nih.govmdpi.com This clear trend underscores the principle that the degree of hydroxylation is a key factor in the free-radical scavenging ability of these compounds.

Table 1: Antioxidant Activity of Urolithin Derivatives

Compound Number of Hydroxyl Groups Antioxidant Activity (IC50 in DPPH assay)
Urolithin D 4 2.1 µg/mL mdpi.com
Urolithin C 3 3.3 µg/mL mdpi.com
Urolithin A 2 35.5 µg/mL mdpi.com
Urolithin B 1 No activity reported nih.govmdpi.com

Differential Effects of Isomeric Urolithins (e.g., Isourolithin A vs. Urolithin A)

Isomers, molecules with the same chemical formula but different structural arrangements, can exhibit distinct biological activities. This is evident in the comparison between isourolithin A (3,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one) and urolithin A (3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one). Although both are dihydroxy-urolithins, the different positioning of one hydroxyl group leads to notable variations in their effects.

In studies on human colon cancer (Caco-2) cells, both isomers inhibited cell proliferation in a dose- and time-dependent manner. researchgate.netnih.gov However, urolithin A consistently demonstrated a stronger antiproliferative effect than isourolithin A. researchgate.netnih.gov Furthermore, research on human adipocytes and hepatocytes revealed that urolithin A could significantly inhibit triglyceride accumulation and increase fatty acid oxidation, whereas isourolithin A did not show these effects. researchgate.netnih.gov These findings highlight that even subtle changes in the hydroxylation pattern between isomers can lead to significant differences in their biological impact.

Table 2: Comparison of Antiproliferative Activity of Isourolithin A and Urolithin A on Caco-2 Cells

Compound IC50 at 48 hours
Isourolithin A 69.7 ± 4.5 µM researchgate.netnih.gov
Urolithin A 49.2 ± 3.8 µM researchgate.netnih.gov

Significance of O-Methylation on Molecular Interactions

O-methylation, the addition of a methyl group to a hydroxyl group, is a common metabolic modification that significantly alters the physicochemical properties of phenolic compounds like urolithins. This structural change can profoundly affect their biological activity by modifying their ability to interact with molecular targets.

Effects on Enzyme Inhibition Profiles

The structural integrity of a molecule is crucial for its interaction with enzyme active sites. O-methylation alters a molecule's size, polarity, and hydrogen-bonding capacity, which can change its enzyme inhibition profile. For urolithin derivatives, the presence and position of hydroxyl groups are key to their inhibitory effects on various enzymes. For example, studies on matrix metalloproteinase 9 (MMP-9) showed that both urolithin A and urolithin B could inhibit its activity, with urolithin B being a more potent inhibitor. nih.gov Other research has explored the potential of urolithin derivatives to inhibit enzymes such as cyclooxygenases and cholinesterases. emu.edu.trresearchgate.net

The methylation of the 9-hydroxyl group in isourolithin A to form 9-O-Methyl-isourolithin A would block a potential hydrogen-bonding site and introduce a bulkier methyl group. This modification would likely alter its binding affinity and inhibitory potency against specific enzymatic targets. Depending on the specific enzyme's active site architecture, this change could either decrease or, less commonly, increase its inhibitory activity compared to the non-methylated isourolithin A precursor.

Influence on Substrate Specificity for Microbial Dehydroxylases

The transformation of urolithins in the gut is a stepwise process carried out by specific microbial enzymes. One key step is dehydroxylation, the removal of hydroxyl groups. nih.gov Research has identified that bacteria from the Enterocloster genus possess a specific urolithin C dehydroxylase (ucd) operon that targets the 9-position hydroxyl group of urolithins for removal. biorxiv.orgbiorxiv.org

This enzymatic machinery is responsible for converting urolithin C to urolithin A and is also capable of dehydroxylating isourolithin A at the 9-position to produce urolithin B. biorxiv.org The presence of a free hydroxyl group at the 9-position is a prerequisite for this enzyme to act. Therefore, the methylation of this group in this compound would render the molecule unrecognizable as a substrate for these specific microbial 9-dehydroxylases. This O-methylation effectively blocks this metabolic pathway, preventing the conversion to urolithin B and potentially altering the final profile of urolithin metabolites produced in the gut.

Role of Substituents in Modulating Cellular Responses

The chemical structure of urolithin derivatives plays a pivotal role in determining their biological activity. The type, position, and number of substituent groups on the dibenzo[b,d]pyran-6-one core can significantly influence their interaction with cellular components and, consequently, their therapeutic effects. In the case of isourolithin A and its derivatives, the substituent at the 9-position is of particular interest in modulating cellular responses.

Isourolithin A, a metabolite produced by the gut microbiota from ellagic acid, has demonstrated notable antiproliferative activity in various cancer cell lines. However, its efficacy is often limited by metabolic processes within the cells, specifically glucuronidation. researchgate.netresearchgate.net Glucuronidation is a major pathway in phase II metabolism where a glucuronic acid moiety is attached to a substrate, in this case, the hydroxyl group at the 9-position of isourolithin A. This process increases the water solubility of the compound, facilitating its excretion and thereby reducing its intracellular concentration and biological activity. researchgate.netresearchgate.net Studies have shown that the antiproliferative effects of isourolithin A are significantly diminished upon glucuronidation at the 9-position. researchgate.netresearchgate.net

This metabolic inactivation highlights the critical role of the substituent at the 9-position in the structure-activity relationship (SAR) of isourolithin A derivatives. The presence of a free hydroxyl group at this position makes it susceptible to conjugation reactions. The introduction of a methyl group at the 9-position, forming this compound, fundamentally alters this metabolic fate. The methyl ether is not a substrate for glucuronidation, thus preventing this inactivation pathway. This structural modification is hypothesized to enhance the metabolic stability of the molecule, potentially leading to a more sustained cellular concentration and, consequently, a more pronounced or prolonged biological effect compared to its parent compound, isourolithin A.

Research on other urolithin derivatives has further substantiated the importance of methylation in modulating biological activity. Studies on various urolithin analogs, including their methyl ether metabolites, have shown that methylation can influence their enzyme inhibitory and antioxidant activities. researchgate.netnih.gov The specific cellular responses to this compound are an active area of investigation, with the expectation that blocking the primary site of metabolic inactivation will reveal an enhanced profile of cellular activity.

Table 1: Comparison of Substituents at the 9-Position of Isourolithin A and their Metabolic Fate

CompoundSubstituent at 9-PositionMetabolic Fate at 9-PositionImplication for Cellular Activity
Isourolithin AHydroxyl (-OH)Susceptible to glucuronidationActivity is reduced upon metabolism
This compoundMethoxy (B1213986) (-OCH3)Not susceptible to glucuronidationPotentially enhanced and sustained activity
Isourolithin A 9-glucuronideGlucuronideMetabolically inactivated formSignificantly reduced or no activity

Computational and Molecular Docking Studies for Binding Affinity Predictions

Computational and molecular docking studies are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These methods are instrumental in understanding the molecular basis of a compound's biological activity and in guiding the design of new, more potent derivatives. The predictions of binding affinity are crucial in the early stages of drug discovery and for elucidating structure-activity relationships.

The general methodology for such studies involves several key steps. First, the three-dimensional structures of both the ligand and the target protein are obtained, either from experimental data (like X-ray crystallography or NMR spectroscopy) or through homology modeling. For urolithin derivatives, including their methyl ethers, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and cyclooxygenases (COX-1 and COX-2). researchgate.netnih.govnih.gov

Once the structures are prepared, a docking algorithm is used to predict the preferred binding orientation and conformation of the ligand within the active site of the target protein. The algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov

In the context of this compound, molecular docking studies would aim to predict its binding affinity to various cellular targets. For instance, based on the known activities of other urolithins, potential targets could include enzymes involved in inflammation and cancer progression. researchgate.netnih.govopenmedicinalchemistryjournal.com The docking analysis would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the methyl ether derivative and the amino acid residues in the binding pocket of the target protein. researchgate.netnih.gov

A comparative docking study between isourolithin A and this compound would be particularly insightful. Such a study could elucidate how the presence of the methyl group at the 9-position influences the binding mode and affinity. For example, the methyl group could introduce new hydrophobic interactions with nonpolar residues in the active site, potentially increasing the binding affinity. Conversely, the loss of the hydroxyl group would prevent the formation of hydrogen bonds that might be crucial for the binding of the parent compound. The net effect on binding affinity would depend on the specific topology and chemical environment of the target's active site.

The results from these computational predictions provide valuable hypotheses that can then be tested experimentally. For example, if docking studies predict a high binding affinity of this compound for a particular enzyme, this would justify conducting in vitro enzyme inhibition assays to validate the prediction. Thus, computational and molecular docking studies are an indispensable component of modern SAR investigations, offering a rational approach to understanding and predicting the biological activity of novel compounds like this compound.

Table 2: Key Parameters in Molecular Docking Studies for Binding Affinity Prediction

ParameterDescriptionSignificance
Binding Energy (or Docking Score) An estimation of the free energy of binding between the ligand and the protein.A more negative value generally indicates a stronger and more stable interaction.
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).Crucial for the specificity and stability of ligand-protein binding.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the protein.A major driving force for ligand binding and protein folding.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the ligand-protein complex.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules.Used to compare the docked conformation to a known binding mode or to assess the stability of the docking pose during molecular dynamics simulations.

Theoretical and Computational Approaches in 9 O Methyl Isourolithin a Research

In Silico Prediction of Biological Activity and Molecular Interactions

In silico methods are pivotal in the early stages of drug discovery and development for predicting the biological activity and understanding the molecular interactions of compounds like 9-O-Methyl-isourolithin A. These computational tools leverage the chemical structure of a molecule to forecast its pharmacokinetic and pharmacodynamic properties, thereby saving considerable time and resources in laboratory research researchgate.net.

While comprehensive in silico studies specifically targeting this compound are not extensively documented, research on its parent compound, isourolithin A, and other urolithin derivatives provides a strong basis for its predicted activities. For instance, studies on urolithins have utilized web-based software to explore drug-likeness, toxicity, and bioactivity scores nih.gov. These analyses have shown that urolithins generally comply with Lipinski's rule of five, suggesting good oral bioavailability nih.gov.

Molecular docking is a key in silico technique used to predict the binding orientation of a small molecule to a macromolecular target. This method has been applied to urolithin analogs to investigate their interactions with various enzymes. A study on synthetic urolithin analogs, which included methyl ether metabolites, performed docking studies to understand their inhibitory potential against enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B (MAO-B) researchgate.net. Notably, a predicted binding mode for a compound designated as "compound 9" at the human MAO-B active site has been reported researchgate.netresearchgate.net. The synthesis of this compound has been documented as a precursor in the preparation of isourolithin A 9-glucuronide, indicating its availability for such computational and subsequent experimental studies nih.gov.

The predicted interactions from docking studies can reveal key amino acid residues involved in binding and the types of forces at play, such as hydrogen bonds and hydrophobic interactions. For example, in silico analyses of Urolithin A's interaction with Cyclooxygenase 2 (COX-2) have identified specific binding sites and a ligand affinity of -7.97 kcal/mol, highlighting the potential for anti-inflammatory activity nih.govsemanticscholar.org. These methodologies can be directly applied to this compound to predict its binding affinity and interaction patterns with various biological targets.

Table 1: In Silico Tools and Their Applications in Urolithin Research

In Silico Tool/MethodApplicationRelevance for this compound
Molinspiration, SwissADMEPrediction of drug-likeness, pharmacokinetic properties (ADME), and bioactivity scores.Can be used to predict the oral bioavailability and potential biological activities of this compound.
AutoDock Vina, GROMACSMolecular docking to predict binding modes and affinities of ligands with protein targets.Applicable for predicting the interaction of this compound with various enzymes and receptors.
Density Functional Theory (DFT)Calculation of chemical reactivity descriptors and evaluation of molecular stability.Can be employed to understand the chemical reactivity and stability of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound have not been reported, the principles of QSAR are highly applicable to this and other urolithin derivatives.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For urolithin derivatives, QSAR studies could be instrumental in understanding the structural requirements for a particular biological effect, such as anti-inflammatory or neuroprotective activity. By analyzing a series of urolithin analogs with varying substituents, a QSAR model could identify which structural features are crucial for enhancing or diminishing the desired activity. This information is invaluable for the rational design of new, more potent derivatives. The synthesis of various urolithin derivatives provides a basis for creating the necessary datasets for such modeling nih.gov.

Molecular Dynamics Simulations and Binding Mode Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target over time. This computational method simulates the movement of atoms and molecules, offering deeper insights into the stability of the ligand-protein complex and the specific interactions that maintain the binding.

MD simulations have been effectively used to study the stability of Urolithin A in complex with targets like COX-2 nih.govsemanticscholar.org. These simulations can calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein nih.gov. Furthermore, MD simulations allow for the analysis of hydrogen bond occupancy and the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking alone semanticscholar.org.

For this compound, MD simulations could be employed to validate the binding poses predicted by molecular docking and to analyze the stability of its interaction with potential targets like MAO-B. By observing the dynamic behavior of the complex, researchers can gain a more realistic understanding of the binding mode and the key residues involved in the interaction. This detailed analysis is crucial for the optimization of lead compounds in drug discovery.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Urolithin-Protein Complexes

ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the superimposed protein-ligand complex over time.Indicates the stability of the complex; a stable RMSD suggests a stable binding mode.
Root-Mean-Square Fluctuation (RMSF)Measures the displacement of individual amino acid residues from their average position.Identifies flexible and rigid regions of the protein upon ligand binding.
Radius of Gyration (Rg)Represents the root mean square distance of the atoms from their common center of mass.Provides insights into the compactness of the protein-ligand complex.
Solvent-Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.Changes in SASA can indicate conformational changes in the protein upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and the protein over time.Identifies key hydrogen bond interactions that contribute to binding stability.

Future Research Directions and Unexplored Avenues

Comprehensive Mechanistic Studies of 9-O-Methyl-isourolithin A's Unique Biological Interactions

Beyond identifying molecular targets, understanding the downstream consequences of these interactions is crucial. Urolithin A is a well-documented inducer of mitophagy, a cellular process that clears damaged mitochondria, and it exhibits potent anti-inflammatory effects by inhibiting pathways like NF-κB. nih.govnih.gov Isourolithin A also shows strong antiproliferative activity in colon cancer cell lines. researchgate.net

The central unexplored question is how 9-O-methylation impacts these mechanisms. Future mechanistic studies should focus on:

Comparative Cellular Assays: Directly comparing the effects of this compound and isourolithin A on processes like cell cycle progression, apoptosis, autophagy, and inflammatory cytokine production in relevant cell models. researchgate.net

Gene Expression Profiling: Utilizing transcriptomics (e.g., RNA-seq) to determine how this compound uniquely alters cellular gene expression compared to its precursor.

Metabolic Impact: Investigating whether the methylation affects cellular uptake, subcellular localization, and subsequent metabolism. For example, isourolithin A is readily glucuronidated in cells, which reduces its bioactivity; the presence of a methyl group might alter the rate or site of glucuronidation. researchgate.net

These studies will be vital to determine if this compound is simply an intermediate, a less active metabolite, or a functionally distinct molecule with its own specific biological signature.

Development of Novel Biotransformation Strategies for Enhanced Production

Currently, this compound is primarily accessible through chemical synthesis. It has been prepared as a key intermediate in the regioselective synthesis of isourolithin A glucuronides. acs.orgresearchgate.netnih.gov The established methodology involves the condensation of resorcinol (B1680541) with a corresponding benzoic acid derivative. acs.orgresearchgate.netresearchgate.net

Synthetic Overview of this compound
Starting Materials Resorcinol and 2-bromo-5-methoxybenzoic acid
Reaction Type Condensation reaction (Hurtley reaction)
Key Conditions Basic media (e.g., NaOH), often with a copper catalyst (e.g., CuSO4)
Reported Yield Approximately 72%
Significance Serves as a crucial intermediate for further chemical modifications

While effective, chemical synthesis may not be the most sustainable or scalable approach. A significant future research avenue is the development of biotransformation strategies. This could involve:

Identifying Specific Methyltransferases: Screening gut microbial genomes or metagenomic libraries for methyltransferase enzymes capable of selectively methylating the 9-hydroxyl group of isourolithin A. Enzymes such as catechol-O-methyltransferase (COMT), which are present in host tissues and some bacteria, are known to methylate phenolic compounds and represent a starting point for investigation. nih.gov

Metabolic Engineering: Engineering microbial strains (such as E. coli or yeast) to express the necessary enzymes for converting ellagic acid or isourolithin A into this compound. This would enable controlled and potentially large-scale production.

Enzymatic Synthesis: Using isolated and purified methyltransferase enzymes in cell-free systems to produce the compound with high specificity and purity.

These biotechnological approaches could provide a more environmentally friendly and efficient means of producing this compound for research purposes.

Exploration of this compound as a Research Tool in Microbial Metabolism Studies

The production of urolithins from dietary ellagitannins is entirely dependent on the metabolic activity of the gut microbiota. rsc.orgnih.gov While the pathways leading to urolithin A and isourolithin A are being uncovered, the subsequent fate of these molecules, including methylation and demethylation, is less clear.

Given its defined chemical structure, this compound can serve as an invaluable research tool to probe these microbial pathways. Future studies could use this compound as a substrate in:

Microbial Incubation Studies: Introducing this compound to pure cultures of gut bacteria or complex human fecal slurries to identify which microbes are capable of demethylating it back to isourolithin A.

Pathway Elucidation: Tracking the appearance of isourolithin A and other potential metabolites over time to map the kinetics and steps of the demethylation process. This can help to understand the complete lifecycle of urolithins within the gut ecosystem.

Enzyme Discovery: Isolating the specific demethylase enzymes from active bacteria, which could be novel targets for modulating urolithin metabolism.

Using this compound in this manner would help to complete our understanding of the complex metabolic network that governs polyphenol transformation in the gut.

Advanced Analytical Method Development for In Vitro and Ex Vivo Detection

A significant barrier to studying specific urolithin metabolites is the analytical challenge of detecting and quantifying them in complex biological samples. Current methods, primarily based on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), are effective for major urolithins but may lack the specificity to differentiate between various methylated isomers. mdpi.comresearchgate.net

Future research must focus on developing and validating new analytical methods with enhanced capabilities:

Isomer-Specific Chromatography: Optimizing chromatographic conditions (e.g., column chemistry, mobile phases) to achieve baseline separation of this compound from other potential isomers, such as 3-O-Methyl-isourolithin A or methylated derivatives of urolithin A.

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Quadrupole Time-of-Flight (QTOF) MS to confirm the elemental composition and aid in the structural identification of novel or low-abundance methylated urolithins. mdpi.com

Synthesis of Standards: The chemical synthesis of pure this compound is essential for its use as an analytical standard to enable accurate quantification in biological matrices like urine, plasma, and fecal extracts. nih.gov

Current Analytical Techniques for Urolithin Detection
Technique UPLC-ESI-QTOF-MS
Purpose Identification and quantification of urolithins in biological samples (e.g., urine)
Columns C18 reverse-phase columns are commonly used
Detection Electrospray ionization (ESI) in negative mode is typical
Limitation Co-elution of isomers can make differentiation and quantification challenging without specific standards

The development of these advanced, validated methods is a prerequisite for conducting meaningful pharmacokinetic studies and accurately assessing the in vivo prevalence of this compound.

Investigation into the Specific Roles of Methylated Urolithins in Gut Microbiota Homeostasis

The interaction between polyphenols and the gut microbiota is bidirectional; not only does the microbiota metabolize polyphenols, but the resulting metabolites can, in turn, modulate the microbial community. mdpi.com Urolithin A has been suggested to have prebiotic effects and may inhibit the growth of certain intestinal pathogens. nih.gov

The specific role of methylated urolithins in this dynamic is completely unexplored. It is critical to investigate whether this compound exerts different effects on the gut ecosystem compared to isourolithin A. Research should address:

Impact on Key Bacterial Species: Does this compound influence the growth of urolithin-producing bacteria like Gordonibacter or Enterocloster species? mdpi.combiorxiv.org Its presence could potentially act as a feedback inhibitor or promoter of the metabolic pathways that produce its own precursor.

Influence on Microbial Metabolites: Does this compound affect the production of other key microbial metabolites, such as short-chain fatty acids (SCFAs), which are vital for gut health?

Understanding these interactions is essential for a holistic view of the health effects of ellagitannin consumption, as the balance of urolithin precursors and their various metabolites, including methylated forms, could collectively shape gut microbial homeostasis.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 9-O-Methyl-isourolithin A in biological matrices?

  • Methodological Guidance : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with optimized ionization parameters (e.g., ESI+ mode) and deuterated internal standards to account for matrix effects. Validate precision (<15% RSD) and accuracy (85–115% recovery) per ICH guidelines .
  • Key Data : Include retention time, fragmentation patterns, and calibration curves in supplementary materials to ensure reproducibility .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Guidance : Employ regioselective methylation using diazomethane or methyl iodide under anhydrous conditions, monitored by NMR (e.g., ¹H and ¹³C shifts at 3.3–3.7 ppm for methyl groups). Purify via preparative HPLC with chiral stationary phases (e.g., amylose-based columns) .
  • Data Validation : Report yields, purity (>95% by UPLC), and stereochemical confirmation via circular dichroism .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the pharmacokinetic profile of this compound?

  • Methodological Guidance : Use a crossover study in rodent models with serial blood sampling (0–24h post-dose). Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂. Include control groups to assess enterohepatic recirculation .
  • Data Interpretation : Address inter-individual variability using mixed-effects modeling (e.g., NONMEM) and validate assays for metabolite identification (e.g., HRMS/MSⁿ) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across in vitro studies?

  • Methodological Guidance :

  • Contradiction Analysis : Compare cell lines (e.g., HepG2 vs. Caco-2), culture conditions (e.g., serum-free vs. FBS-supplemented media), and assay endpoints (e.g., IC₅₀ vs. EC₅₀).
  • Standardization : Adopt the Minimum Information Standard for Urolithin Studies (MISUS), including details on compound stability, solvent controls, and positive controls (e.g., metformin for metabolic assays) .
    • Table: Critical Variables Influencing Bioactivity
VariableImpact ExampleReference
Cell LineHepG2 shows 2x higher uptake vs. HEK293
Assay Duration48h exposure reduces viability vs. 24h

Q. What strategies are effective for identifying off-target interactions of this compound in proteomic studies?

  • Methodological Guidance :

  • Target Deconvolution : Use thermal proteome profiling (TPP) or affinity-based pull-down assays coupled with LC-MS/MS.
  • Data Integration : Cross-reference hits with STRING or KEGG databases to map protein interaction networks .
    • Advanced Tools : Apply machine learning (e.g., Random Forest) to prioritize high-confidence targets based on binding affinity and pathway enrichment .

Methodological Best Practices

  • Data Reprodubility : Pre-register protocols on platforms like Open Science Framework and share raw spectra/chromatograms in public repositories (e.g., MetaboLights) .
  • Conflict Resolution : For contradictory findings, conduct systematic reviews with meta-analysis (PRISMA guidelines) to assess bias (e.g., funnel plots for publication bias) .

Future Research Directions

  • Unanswered Questions :
    • Does this compound modulate gut microbiota composition in a host genotype-dependent manner?
    • What are the long-term epigenetic effects of chronic exposure in aging models?
  • Innovative Methods : Spatial metabolomics (MALDI-TOF imaging) to map tissue-specific metabolite distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.